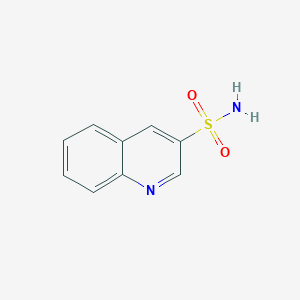
Quinoline-3-sulfonamide
Overview
Description
Quinoline-3-sulfonamide is a chemical compound that belongs to the quinoline family, characterized by a sulfonamide group attached to the third position of the quinoline ring. This compound has garnered significant interest due to its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents for various diseases.
Mechanism of Action
Target of Action
Quinoline-3-sulfonamide primarily targets Monoamine Oxidases (MAOs) and Cholinesterases (ChEs) . These enzymes play crucial roles in the nervous system. MAOs are involved in the regulation of mood, emotions, and behavior, while ChEs are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity .
Mode of Action
This compound acts as a competitive inhibitor of these enzymes . It competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction. The compound exhibits potent inhibitory activity against specific enzymes, with IC50 values of 0.59 ± 0.04 for MAO-A, 0.47 ± 0.03 for MAO-B, 0.58 ± 0.05 for BChE, and 1.10 ± 0.77 for AChE μM respectively .
Biochemical Pathways
This compound affects the biochemical pathways associated with the targeted enzymes. By inhibiting MAOs, it prevents the degradation of amines, leading to an increase in the level of MAO and AChE in the presynaptic cleft, thereby improving signaling . Furthermore, it inhibits lactate dehydrogenase A and reverses aerobic glycolysis in cancer cells .
Result of Action
The inhibition of the targeted enzymes by this compound leads to profound metabolic alterations and impaired cell survival in carcinoma cells . This makes it a compelling strategy for treating solid tumors that rely on aerobic glycolysis for survival . In the context of neurodegenerative diseases like Alzheimer’s, the compound’s action could potentially alleviate cognitive decline .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, quinolones can form complexes with metal ions (Ca2+, Mg2+, Fe3+, or Al3+), making them more stable in environmental media . Additionally, societal expectations for greener and more sustainable chemical processes have led to advances in the synthesis of quinolines
Biochemical Analysis
Biochemical Properties
Quinoline-3-sulfonamide interacts with several enzymes and proteins. It has been found to inhibit lactate dehydrogenase A (LDHA), an enzyme that catalyzes the inter-conversion of pyruvate and lactate . This interaction is NADH-competitive, meaning that this compound competes with NADH for binding to LDHA .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit lactate production rates in multiple cancer cell lines, including hepatocellular and breast carcinomas . This inhibition of lactate production can influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. As an NADH-competitive LDHA inhibitor, it binds to the LDHA enzyme and inhibits its activity . This inhibition can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to rapidly and profoundly inhibit lactate production rates in cancer cell lines . This suggests that the compound has a fast onset of action. The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.
Metabolic Pathways
This compound is involved in the metabolic pathway of lactate production. By inhibiting LDHA, it disrupts the conversion of pyruvate to lactate, a key step in this metabolic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. It has been suggested that quinoline-3-sulfonamides not only penetrate the cellular membrane but also appear to concentrate inside of cells .
Subcellular Localization
Given its role as an LDHA inhibitor, it is likely that it localizes to the cytosol where LDHA is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-3-sulfonamide can be achieved through several methods. One common approach involves the reaction of quinoline with sulfonamide derivatives under specific conditions. For instance, the synthesis can be carried out using microwave irradiation, which offers a greener and more efficient route compared to traditional methods . Another method involves the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinoline-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinoline-3-sulfonic acid, while reduction reactions can produce this compound derivatives with different substituents .
Scientific Research Applications
Quinoline-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as an inhibitor for various enzymes, making it useful in studying enzyme kinetics and mechanisms.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-2-sulfonamide
- Quinoline-4-sulfonamide
- Pyridine-3-sulfonamide
Uniqueness
Quinoline-3-sulfonamide is unique due to its specific position of the sulfonamide group, which imparts distinct chemical and biological properties. This positional isomerism can lead to differences in enzyme binding affinity, reactivity, and overall biological activity compared to its analogs .
Properties
IUPAC Name |
quinoline-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWDCNPQLQANDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314317 | |
| Record name | 3-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952651-46-6 | |
| Record name | 3-Quinolinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952651-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Quinolinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601314317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



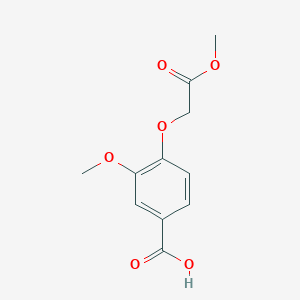
![3-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoic acid](/img/structure/B3389994.png)
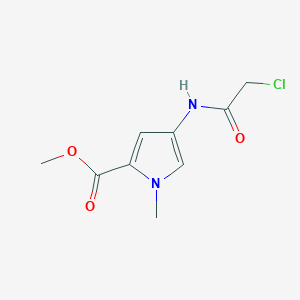
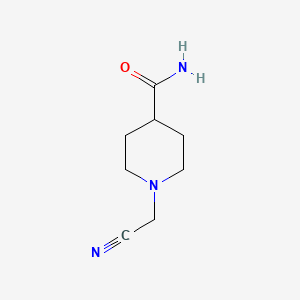
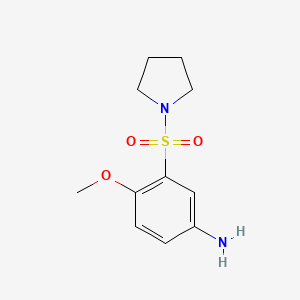
![3-[(2-Acetamidoethyl)carbamoyl]propanoic acid](/img/structure/B3390034.png)
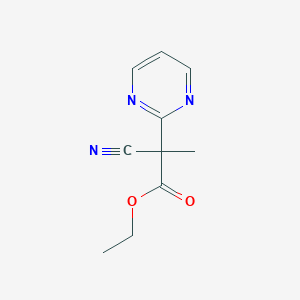
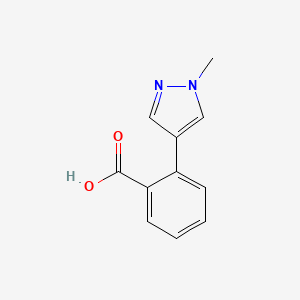
![[1-(Furan-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B3390050.png)
![6-cyclopropyl-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3390062.png)
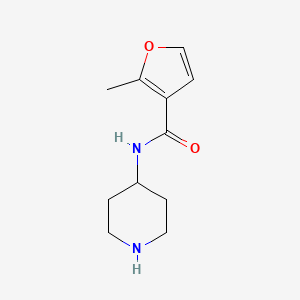
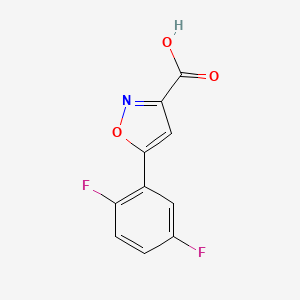
![6-(Furan-2-yl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3390079.png)
